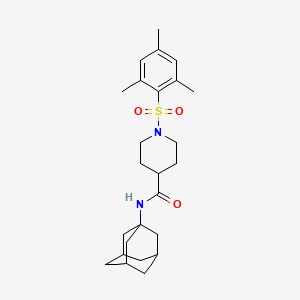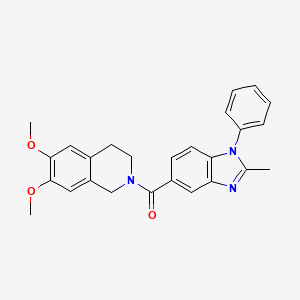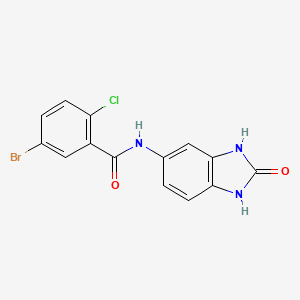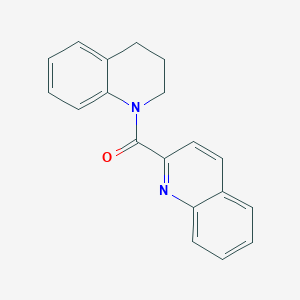
N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide, commonly known as A-836,339, is a chemical compound that belongs to the class of piperidine carboxamides. This compound was first synthesized in the early 2000s as a selective cannabinoid type 2 (CB2) receptor agonist. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications as an anti-inflammatory, analgesic, and anti-tumor agent.
Wirkmechanismus
A-836,339 acts as a selective N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptor agonist, which is a G protein-coupled receptor that is primarily expressed in immune cells. Activation of N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptors has been shown to have anti-inflammatory and immunomodulatory effects. A-836,339 selectively binds to N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptors and activates downstream signaling pathways, leading to the inhibition of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
A-836,339 has been shown to have several biochemical and physiological effects. It has been demonstrated to have potent anti-inflammatory effects in various animal models of inflammation. It also has analgesic effects, which have been shown to be mediated by the activation of N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptors in the spinal cord. A-836,339 has also been shown to have anti-tumor effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
A-836,339 has several advantages and limitations for use in laboratory experiments. One of the main advantages is its selectivity for N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptors, which allows for the investigation of the specific effects of N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptor activation. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its complex synthesis method and high cost can make it challenging to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the investigation of A-836,339. One potential direction is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is its investigation as an anti-tumor agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate its potential as an analgesic and anti-inflammatory agent in various disease models.
Synthesemethoden
The synthesis of A-836,339 involves several chemical reactions. The first step involves the preparation of 1-adamantylamine, which is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride to obtain N-(1-adamantyl)-2,4,6-trimethylbenzenesulfonamide. This intermediate product is then reacted with piperidine-4-carboxylic acid to yield A-836,339. The synthesis of A-836,339 is a complex process that requires a high degree of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
A-836,339 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. Studies have also demonstrated its potential as a neuroprotective agent, which has led to its investigation in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O3S/c1-16-8-17(2)23(18(3)9-16)31(29,30)27-6-4-22(5-7-27)24(28)26-25-13-19-10-20(14-25)12-21(11-19)15-25/h8-9,19-22H,4-7,10-15H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYQCTKKYIDXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B7477923.png)

![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)

![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7477941.png)

![3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7477953.png)
![Ethyl 4-[4-[[4-(difluoromethylsulfanyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477954.png)

![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)

![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)

